3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5 and a propenoic acid moiety at position 2. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, contributing to its stability and diverse reactivity. The α,β-unsaturated carboxylic acid group (prop-2-enoic acid) introduces significant acidity (pKa ~4–5) and conjugation, enabling participation in Michael additions, cycloadditions, and polymerization reactions. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, such as enzyme inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDQAJYMPKNREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde and an appropriate enolate, such as 3-acetyl-2,5-dimethylfuran, in the presence of a base like sodium hydroxide in ethanol at room temperature . This reaction yields the desired product in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups into the pyrazole ring.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and prop-2-enoic acid group. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and analogs:
Key Differences and Implications
Electronic and Steric Effects
- The target compound’s α,β-unsaturated acid enhances acidity and reactivity compared to saturated analogs (e.g., propanoic acid derivatives in ). The conjugation stabilizes the deprotonated form, making it more water-soluble but susceptible to nucleophilic attacks .
- This modification is absent in the target compound, which may prioritize solubility over membrane permeability .
- ’s cyano and amino groups create hydrogen-bonding sites, favoring interactions with biological targets like enzymes or receptors. The target compound lacks these polar groups, relying on its carboxylic acid for binding .
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid, a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyrazole ring substituted with dimethyl groups and a prop-2-enoic acid moiety. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in areas such as anti-inflammatory and antitumor therapies.
The molecular formula for 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is , with a molecular weight of approximately 166.18 g/mol. The compound features a double bond between the second and third carbon atoms in the propene chain, contributing to its reactivity and biological interactions.
Anti-inflammatory Properties
Recent studies have indicated that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
Table 1: Inhibition of COX Enzymes by Pyrazole Derivatives
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | 75% | 82% |
| Similar Pyrazole Derivative A | 68% | 79% |
| Similar Pyrazole Derivative B | 70% | 85% |
Antitumor Activity
The antitumor potential of pyrazole derivatives has also been investigated. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, studies have reported that these compounds can activate caspases and modulate apoptotic pathways, leading to cell death in tumor cells.
Case Study: Antitumor Effects on HeLa Cells
In a study assessing the effects of pyrazole derivatives on HeLa cells (a cervical cancer cell line), it was found that treatment with 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid resulted in a significant reduction in cell viability (by approximately 60% at a concentration of 50 µM). The mechanism was attributed to the activation of the intrinsic apoptotic pathway.
The biological activity of 3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid is thought to be mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases, thereby preventing tumor cell proliferation.
- Apoptosis Induction : Triggering apoptotic pathways through mitochondrial dysfunction and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
